(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine 2hcl

Description

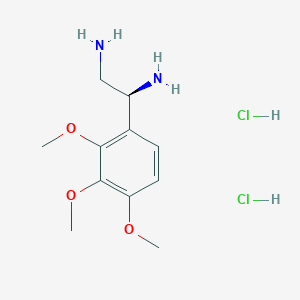

(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine 2HCl (CAS: 1212879-02-1) is a chiral diamine derivative with a 2,3,4-trimethoxyphenyl substituent and a dihydrochloride salt form. Its molecular formula is C₁₁H₁₈N₂O₃·2HCl, and it features a stereogenic center at the C1 position of the ethane backbone . The dihydrochloride salt improves aqueous solubility, making it suitable for pharmacological applications.

Properties

Molecular Formula |

C11H20Cl2N2O3 |

|---|---|

Molecular Weight |

299.19 g/mol |

IUPAC Name |

(1S)-1-(2,3,4-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C11H18N2O3.2ClH/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3;;/h4-5,8H,6,12-13H2,1-3H3;2*1H/t8-;;/m1../s1 |

InChI Key |

HNXJVBVMHNRFKB-YCBDHFTFSA-N |

Isomeric SMILES |

COC1=C(C(=C(C=C1)[C@@H](CN)N)OC)OC.Cl.Cl |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(CN)N)OC)OC.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (1S)-1-(2,3,4-trimethoxyphenyl)ethane-1,2-diamine 2HCl typically involves the following key steps:

- Construction of the chiral ethane-1,2-diamine backbone

- Introduction of the 2,3,4-trimethoxyphenyl substituent

- Resolution or asymmetric synthesis to obtain the (1S) enantiomer

- Formation of the dihydrochloride salt for purification and stabilization

Detailed Preparation Methods

Starting Materials and Intermediates

The synthesis usually begins from commercially available or easily synthesized substituted benzaldehydes or phenylacetaldehydes bearing the 2,3,4-trimethoxy substitution pattern. Common intermediates include:

- 2,3,4-trimethoxybenzaldehyde

- Chiral epoxides or amino alcohols as precursors for the ethane-1,2-diamine moiety

Key Synthetic Routes

Reductive Amination Route

- The 2,3,4-trimethoxybenzaldehyde is reacted with an appropriate chiral amine or ammonia source under reductive amination conditions.

- Catalysts such as sodium cyanoborohydride or hydrogenation catalysts (Pd/C) are used to reduce the imine intermediate to the corresponding chiral amine.

- This method allows the direct introduction of the amine group adjacent to the aromatic ring with stereocontrol.

Epoxide Ring Opening

- A chiral epoxide intermediate derived from the corresponding styrene or phenyl ethylene derivative is prepared.

- The epoxide is then opened by nucleophilic attack with ammonia or a primary amine to form the 1,2-diamine structure.

- This approach can be stereoselective depending on the epoxide precursor and reaction conditions.

Chiral Resolution

- If a racemic mixture is obtained, chiral resolution techniques such as diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) or chromatographic separation on chiral stationary phases are employed to isolate the (1S) enantiomer.

- Enzymatic resolution methods may also be used.

Formation of Dihydrochloride Salt

- The free diamine is treated with hydrochloric acid gas or aqueous HCl to form the dihydrochloride salt.

- This salt form enhances the compound’s stability, crystallinity, and water solubility, facilitating purification and handling.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive amination | 2,3,4-trimethoxybenzaldehyde, NH3, NaBH3CN | Room temp to 40°C | 70-85 | Mild conditions, stereoselective |

| Epoxide ring opening | Chiral epoxide, NH3 or amine, solvent (e.g., ethanol) | 0-50°C | 65-80 | Requires stereoselective epoxide |

| Chiral resolution | Chiral acid, solvent (e.g., ethanol) | Ambient | 40-60 | Depends on method |

| Salt formation | HCl gas or aqueous HCl | 0-25°C | Quantitative | Crystallization step |

Analytical and Purification Techniques

- Purity and enantiomeric excess are confirmed by chiral HPLC or GC.

- Structural confirmation by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.

- Salt formation is verified by melting point analysis and elemental analysis.

Research Findings and Optimization

- Studies show that the stereoselectivity of the reductive amination step can be improved by using chiral catalysts or auxiliaries, enhancing the enantiomeric purity of the product.

- Epoxide ring opening offers an alternative route with good stereocontrol but requires access to enantiomerically pure epoxide intermediates.

- The choice of salt form impacts the compound’s pharmaceutical properties; the dihydrochloride salt is preferred for its stability and solubility.

- Reaction scale-up considerations include controlling moisture and oxygen exposure to prevent degradation and side reactions.

Summary Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Stereoselectivity |

|---|---|---|---|---|

| Reductive Amination | Direct, mild conditions, scalable | Requires chiral amine or catalyst | 70-85% | High with chiral catalysts |

| Epoxide Ring Opening | Good stereocontrol, versatile | Requires chiral epoxide synthesis | 65-80% | High with pure epoxide |

| Chiral Resolution | Applicable to racemates | Lower yield, additional step | 40-60% | High purity achievable |

| Salt Formation | Improves stability and handling | None significant | Quantitative | N/A |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of imines or other oxidized derivatives.

Reduction: Reduction reactions can further modify the compound, especially at the aromatic ring, resulting in the formation of reduced phenyl derivatives.

Substitution: The trimethoxyphenyl group can participate in substitution reactions, where one or more methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under controlled conditions.

Major Products:

Oxidation: Formation of imines or quinones.

Reduction: Formation of reduced phenyl derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential pharmacological properties. Its structural features suggest it may interact with biological systems in ways that could lead to therapeutic applications.

Case Studies :

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. This suggests potential applications in developing drugs aimed at oxidative stress-related conditions .

- Neuroprotective Effects : Studies have shown that certain derivatives can protect neuronal cells from damage, indicating possible use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Cosmetic Formulations

The compound is also explored in the cosmetic industry for its potential benefits in skin care products.

Case Studies :

- Moisturizing Properties : Formulations incorporating this compound have demonstrated enhanced moisturizing effects on the skin. Research utilizing response surface methodology has shown improvements in skin hydration and texture when included in topical products .

- Stability and Efficacy : Experimental designs have confirmed that the addition of (1S)-1-(2,3,4-trimethoxyphenyl)ethane-1,2-diamine dihydrochloride can significantly affect the sensory properties and stability of cosmetic formulations, making them more appealing to consumers .

Data Tables

Mechanism of Action

The mechanism of action of (1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The trimethoxyphenyl group plays a crucial role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differences are summarized below:

Key Observations :

Physicochemical Properties

| Property | Target Compound | (1S)-1-(4-Ethylphenyl)ethane-1,2-diamine | (1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine diHCl |

|---|---|---|---|

| Molecular Weight | 226.28 (free base) | 164.25 | 340.26 (free base) |

| Solubility | High (dihydrochloride) | Low (neutral) | Moderate (dihydrochloride) |

| ClogP | ~1.2 (estimated) | ~2.5 | ~1.8 |

Notes:

Biological Activity

(1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine dihydrochloride, commonly referred to as (1S)-TMD , is a compound characterized by its unique molecular structure and potential biological activities. With the molecular formula and a molecular weight of approximately 226.27 g/mol, this compound has garnered interest for its pharmacological properties, particularly in the fields of medicinal chemistry and biochemistry.

- CAS Number : 1212879-02-1

- Molecular Weight : 226.27 g/mol

- Molecular Formula : C11H18N2O3

Biological Activity

The biological activity of (1S)-TMD has been explored in various studies, indicating its potential as an anticancer agent and its interactions with cellular mechanisms.

Antitumor Activity

Recent research highlights the compound's ability to inhibit tubulin polymerization, which is crucial for cancer cell division. A study demonstrated that derivatives of trimethoxyphenyl compounds exhibit significant cytotoxicity against cancer cell lines by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis . The specific mechanism involves binding to tubulin and preventing its polymerization into microtubules.

The mechanism through which (1S)-TMD exerts its biological effects can be summarized as follows:

- Tubulin Inhibition : The compound binds to tubulin, inhibiting its polymerization.

- Induction of Apoptosis : By disrupting the microtubule network, it triggers apoptotic pathways in cancer cells.

- Cell Cycle Arrest : The inhibition of tubulin polymerization leads to a halt in the cell cycle progression, particularly at the G2/M phase.

Case Studies

Several case studies have investigated the pharmacological effects of (1S)-TMD:

- Cytotoxicity Assays :

- Mechanistic Studies :

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of (1S)-TMD:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.